(E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile
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Overview
Description
(E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom, and a benzylidenehydrazinyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile typically involves the condensation of 2-methyloxazole-4-carbonitrile with benzylidenehydrazine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the benzylidenehydrazinyl group to a hydrazinyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidenehydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce hydrazinyl-substituted compounds.
Scientific Research Applications
(E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile involves its interaction with various molecular targets. The benzylidenehydrazinyl group can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The oxazole ring can also participate in coordination with metal ions, affecting enzymatic activity and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-benzylidenehydrazinyl)phenyl-1H-benzimidazole: Similar in structure but contains a benzimidazole ring instead of an oxazole ring.
(2E)-2-benzylidenehydrazinyl-4-nitrophenylmethyl-1H-imidazole: Contains an imidazole ring and a nitro group, offering different chemical properties.
Uniqueness
(E)-5-(2-benzylidenehydrazinyl)-2-methyloxazole-4-carbonitrile is unique due to its combination of an oxazole ring and a benzylidenehydrazinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
5-[(2E)-2-benzylidenehydrazinyl]-2-methyl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-9-15-11(7-13)12(17-9)16-14-8-10-5-3-2-4-6-10/h2-6,8,16H,1H3/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIMEYMRHOPEFF-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)NN=CC2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(O1)N/N=C/C2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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